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molecular formula C17H26O3 B082907 3,5-Di-tert-butyl-4-hydroxybenzyl acetate CAS No. 14387-17-8

3,5-Di-tert-butyl-4-hydroxybenzyl acetate

Cat. No. B082907
M. Wt: 278.4 g/mol
InChI Key: UJQUIYGYEMWYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08766016B2

Procedure details

To an acetic acid solution of 73 g of the thus produced product comprising 2,6-di-tert-butyl-4-acetoxymethylphenol (85.5% by GC) was added mesitylene (2.4 g) and sulfuric acid (2 g, 98%); the resulting solution was heated at 60° C. for six hours. Most of the acetic acid was removed under reduced pressure and 65-70° C.; the resulting paste was dissolved in heptane (120 g); and the resulting solution was washed with water (2×60 g) at 70-75° C. The solution was dried by azeotropic removal of water and cooled to ambient temperature; 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene was isolated as an off-white solid (8.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11]OC(=O)C)[CH:8]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:6]=1[OH:20])([CH3:4])([CH3:3])[CH3:2].[C:21]1([CH3:29])[CH:26]=[C:25]([CH3:27])[CH:24]=[C:23]([CH3:28])[CH:22]=1.S(=O)(=O)(O)O.[C:35]([OH:38])(=O)[CH3:36]>>[CH3:29][C:21]1[C:26]([CH2:11][C:9]2[CH:10]=[C:5]([C:1]([CH3:3])([CH3:4])[CH3:2])[C:6]([OH:20])=[C:7]([C:16]([CH3:18])([CH3:19])[CH3:17])[CH:8]=2)=[C:25]([CH3:27])[C:24]([CH2:11][C:9]2[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]([OH:20])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:8]=2)=[C:23]([CH3:28])[C:22]=1[CH2:11][C:9]1[CH:10]=[C:36]([C:1]([CH3:2])([CH3:3])[CH3:4])[C:35]([OH:38])=[C:7]([C:16]([CH3:19])([CH3:17])[CH3:18])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)COC(C)=O)C(C)(C)C)O
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the acetic acid was removed under reduced pressure and 65-70° C.
DISSOLUTION
Type
DISSOLUTION
Details
the resulting paste was dissolved in heptane (120 g)
WASH
Type
WASH
Details
and the resulting solution was washed with water (2×60 g) at 70-75° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried by azeotropic removal of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C(=C1CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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